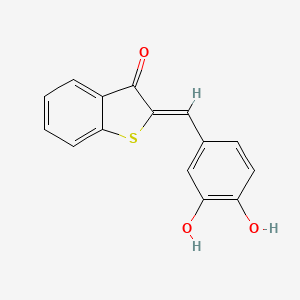

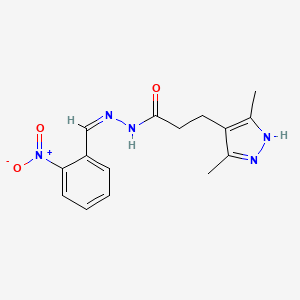

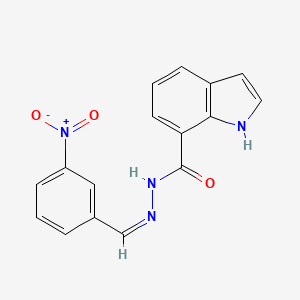

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzothiophene, which is a type of heterocyclic compound. It also appears to have a benzylidene moiety attached to it, which is a type of functional group often found in organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,4-dihydroxybenzylidene)malononitrile” have been synthesized and studied for their anti-melanogenic activities . Another related compound, “1-(3,4-dihydroxybenzylidene)thiosemicarbazide”, and its nickel(II) and iron(II) complexes have been prepared using 1:1 and 1:2 metal-to-ligand reactant ratios .Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, a related compound “4-(2-(3,4-Dihydroxybenzylidene)hydrazinyl)benzoic acid” contains a total of 33 bonds, including 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For example, a related compound “2-[({4-[(2E)-2-(3,4-Dihydroxybenzylidene)hydrazino]-3-nitrophenyl}sulfonyl)amino]benzoic acid” has a molecular formula of C20H16N4O8S, an average mass of 472.428 Da, and a mono-isotopic mass of 472.068878 Da .科学的研究の応用

Anti-Melanogenic Activity

One of the notable applications of this compound is its role as an anti-melanogenic agent . It has been found to exhibit strong inhibitory activity against tyrosinase, which is a key enzyme in melanin synthesis. This inhibition can prevent hyperpigmentation and is of great interest in cosmetic research for skin lightening products and treatments for disorders like melasma .

Tyrosinase Inhibition Mechanism

The compound’s mechanism of action as a tyrosinase inhibitor is another significant area of research. Studies have shown that it can bind directly to the enzyme, forming hydrogen bonds and hydrophobic interactions within the tyrosinase binding pocket. This competitive inhibition is crucial for developing safer and more effective skin care products .

Photoaging Prevention

Due to its anti-melanogenic properties, this compound also has potential applications in preventing photoaging. By inhibiting melanin accumulation, it can reduce the skin damage caused by UV radiation, which is a major factor in the aging process .

Treatment of Pigmentation Disorders

Research into the use of this compound extends to the treatment of pigmentation disorders. Its ability to regulate melanin production makes it a candidate for therapeutic applications in conditions where melanin is overproduced, such as post-inflammatory hyperpigmentation .

Cosmetic Formulation

The compound’s properties make it a valuable ingredient for cosmetic formulations. Its efficacy in controlling melanin production without toxicity makes it suitable for inclusion in a variety of cosmetic products aimed at improving skin appearance and health .

将来の方向性

作用機序

Target of Action

The primary target of the compound 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one is tyrosinase , a key player in ultraviolet-induced melanogenesis . Tyrosinase is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

The compound interacts with tyrosinase by directly binding to it. Docking simulation showed that the compound can form two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction likely contributes to its inhibitory effect on tyrosinase. It is a competitive inhibitor of tyrosinase, as shown by Lineweaver-Burk and Cornish-Bowden plots .

Pharmacokinetics

The compound’s high gi absorption and low skin permeation suggest that it may have good bioavailability .

Result of Action

The compound’s inhibitory action on tyrosinase leads to a notable decrease in melanin accumulation. This has been observed in B16F10 cells, where treatment with the compound significantly reduced alpha-melanocyte-stimulating hormone-induced melanin accumulation without toxicity . It also decreased melanin accumulation in a human skin model .

特性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFCZVJGQHEBMO-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)